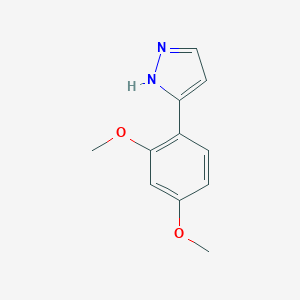

3-(2,4-Dimethoxyphenyl)-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2,4-dimethoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-8-3-4-9(11(7-8)15-2)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQGATYGFKDZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=NN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578932 | |

| Record name | 5-(2,4-Dimethoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150433-17-3 | |

| Record name | 5-(2,4-Dimethoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole

Introduction

Pyrazoles represent a cornerstone class of five-membered nitrogen-containing heterocyclic compounds, renowned for their vast applications in medicinal chemistry and materials science.[1][2] Their derivatives are integral to numerous commercial drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The precise structural characterization of any novel pyrazole derivative is a non-negotiable prerequisite for its advancement in a research or drug development pipeline. An unambiguous assignment of the molecular structure ensures that structure-activity relationships (SAR) are valid and that subsequent biological or material science studies are built on a solid foundation.

This technical guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of a specific, functionally rich pyrazole: 3-(2,4-Dimethoxyphenyl)-1H-pyrazole (CAS No: 150433-17-3).[3] We will proceed from a logical synthetic route to a multi-technique spectroscopic analysis, emphasizing not just the "how" but the critical "why" behind each experimental choice. This document is intended for researchers, chemists, and drug development professionals who require a practical framework for rigorous molecular characterization.

Part 1: Strategic Synthesis

The first principle of structure elucidation is to have a rational hypothesis for the structure you are trying to confirm. This hypothesis is born from the chosen synthetic pathway. For the target molecule, a highly efficient and common method involves the condensation of a substituted acetophenone with an appropriate reagent to form an intermediate that is then cyclized with hydrazine.

A robust choice is the reaction of 2',4'-Dimethoxyacetophenone with dimethylformamide-dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which readily cyclizes upon treatment with hydrazine hydrate. This route is often preferred over chalcone-based syntheses for its high yields and clean reaction profiles.

Synthetic Pathway Diagram

Caption: Synthetic route to 3-(2,4-Dimethoxyphenyl)-1H-pyrazole.

Experimental Protocol: Synthesis

Objective: To synthesize 3-(2,4-Dimethoxyphenyl)-1H-pyrazole.

Materials:

-

2',4'-Dimethoxyacetophenone (1.0 eq)

-

Dimethylformamide-dimethyl acetal (DMF-DMA) (1.5 eq)

-

Hydrazine hydrate (1.2 eq)

-

Toluene

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Step 1: Formation of the Enaminone Intermediate.

-

To a solution of 2',4'-Dimethoxyacetophenone (1.0 eq) in toluene, add DMF-DMA (1.5 eq).

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: DMF-DMA acts as a one-carbon electrophile and a dehydrating agent, efficiently converting the ketone into the key enaminone intermediate. Toluene is a suitable high-boiling solvent for this condensation.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

-

-

Step 2: Cyclization to Form the Pyrazole Ring.

-

Dissolve the crude enaminone intermediate from Step 1 in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Heat the resulting mixture to reflux for 3-5 hours, again monitoring by TLC.

-

Causality: Hydrazine acts as a dinucleophile. It first attacks the carbonyl carbon, followed by an intramolecular cyclization via attack on the β-carbon of the enone system, and subsequent elimination of dimethylamine and water to form the stable aromatic pyrazole ring.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

The solid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 3-(2,4-Dimethoxyphenyl)-1H-pyrazole.

-

Part 2: The Elucidation Workflow: A Multi-Technique Approach

Confirming the structure requires a battery of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system that leaves no room for ambiguity.

Structure Elucidation Workflow Diagram

Caption: Logical workflow for comprehensive structure elucidation.

Mass Spectrometry (MS)

Causality: This is the first and fastest check. It validates the most fundamental property of the molecule: its mass. A successful synthesis must yield a product with the correct molecular weight. We use Electrospray Ionization (ESI) in positive mode, which is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying interpretation.

Experimental Protocol:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI-MS source.

-

Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

Data Interpretation: The molecular formula for 3-(2,4-Dimethoxyphenyl)-1H-pyrazole is C₁₁H₁₂N₂O₂.[3] The expected data is summarized below.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Exact Mass | 204.0899 g/mol |

| Observed Ion (Expected) | [M+H]⁺ = 205.0972 m/z |

Finding a prominent peak at m/z 205.0972 provides strong evidence that the target compound has been formed.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups. For our target molecule, we expect to see characteristic vibrations for the N-H bond of the pyrazole, aromatic C-H bonds, C=N and C=C bonds within the rings, and the C-O bonds of the methoxy groups.

Experimental Protocol:

-

Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Apply pressure to ensure good contact.

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation: The presence of the following absorption bands confirms the key functional components of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3300 | N-H Stretch (broad) | Pyrazole N-H |

| 3000 - 3100 | C-H Stretch (aromatic) | Phenyl and Pyrazole Rings |

| 2850 - 2960 | C-H Stretch (aliphatic) | Methoxy (-OCH₃) groups |

| ~1610, ~1580 | C=C Stretch | Aromatic Rings |

| ~1500 - 1550 | C=N Stretch | Pyrazole Ring |

| 1250 - 1300 | C-O Stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |

| 1020 - 1050 | C-O Stretch (symmetric) | Aryl Ether (Ar-O-CH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[4][5] It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR). For a molecule with isomeric possibilities, such as different substitution patterns on the phenyl ring, NMR is indispensable for unambiguous assignment. 2D NMR techniques like HMBC are crucial for confirming long-range connectivity.[4]

Experimental Protocol:

-

Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often useful for observing exchangeable protons like N-H.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

¹H NMR Analysis:

-

N-H Proton (1H): A broad singlet, typically downfield (>12 ppm in DMSO-d₆), which is exchangeable with D₂O. Its presence is a key indicator of the N-unsubstituted pyrazole.

-

Pyrazole Protons (2H): The pyrazole ring has two protons. They will appear as doublets due to coupling to each other. H4 is typically around 6.5-6.8 ppm and H5 is further downfield, around 7.6-7.9 ppm.

-

Dimethoxyphenyl Protons (3H): The 2,4-disubstituted pattern gives rise to a characteristic three-proton aromatic system.

-

H-6' (ortho to the pyrazole): A doublet around 7.5-7.8 ppm.

-

H-5' (meta to the pyrazole): A doublet of doublets around 6.5-6.7 ppm.

-

H-3' (ortho to the pyrazole): A doublet around 6.5-6.7 ppm.

-

-

Methoxy Protons (6H): Two sharp singlets, each integrating to 3H, typically in the range of 3.8-4.0 ppm.

¹³C NMR Analysis:

-

Pyrazole Carbons: C3 (~150-155 ppm), C4 (~105-110 ppm), and C5 (~130-135 ppm).

-

Dimethoxyphenyl Carbons: Six distinct signals. The oxygen-bearing carbons (C2' and C4') will be the most downfield (155-160 ppm). The carbon attached to the pyrazole (C1') will be around 115-120 ppm. The other carbons (C3', C5', C6') will appear in the typical aromatic region (98-130 ppm).

-

Methoxy Carbons: Two signals around 55-56 ppm.

2D NMR (HMBC) for Unambiguous Connectivity: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final piece of the puzzle, confirming how the fragments are connected. The most critical correlation to observe is the ³J coupling between the H-6' proton on the phenyl ring and the C3 carbon of the pyrazole ring. This unequivocally proves that the dimethoxyphenyl group is attached at the C3 position of the pyrazole.

Summary of Expected NMR Data (in DMSO-d₆):

| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| NH | ~12.8, br s | - | - |

| H4/C4 | ~6.6, d, J=2.5 | ~106.0 | H4 → C3, C5 |

| H5/C5 | ~7.8, d, J=2.5 | ~132.0 | H5 → C3, C4 |

| C3 | - | ~152.0 | H4 → C3, H5 → C3, H-6' → C3 |

| C1' | - | ~116.0 | H-6' → C1', H-5' → C1' |

| C2' | - | ~159.0 | H-3' → C2', 2'-OCH₃ → C2' |

| H3'/C3' | ~6.6, d, J=2.4 | ~98.8 | H-3' → C1', C2', C4', C5' |

| C4' | - | ~161.0 | H-3' → C4', H-5' → C4', 4'-OCH₃ → C4' |

| H5'/C5' | ~6.7, dd, J=8.5, 2.4 | ~105.5 | H-5' → C1', C3', C4', C6' |

| H6'/C6' | ~7.7, d, J=8.5 | ~128.0 | H-6' → C3 , C1', C2', C4', C5' |

| 2'-OCH₃ | ~3.9, s | ~56.0 | 2'-OCH₃ → C2' |

| 4'-OCH₃ | ~3.8, s | ~55.5 | 4'-OCH₃ → C4' |

X-ray Crystallography

Causality: While the combination of MS, IR, and comprehensive NMR analysis provides definitive proof of structure for most applications, single-crystal X-ray diffraction is considered the "gold standard." It provides an unambiguous, three-dimensional map of the atoms in the solid state, confirming connectivity, bond lengths, and bond angles with extremely high precision.[6] It is particularly valuable for resolving any ambiguity about tautomers in the solid state.[7]

Experimental Protocol:

-

Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using specialized software.

Data Interpretation: The output will be a 3D model of the molecule. The refined structure should perfectly match that of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole, confirming the substitution pattern and connectivity beyond any doubt.

Conclusion

The structure elucidation of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole is a systematic process that relies on the synergistic application of multiple analytical techniques. The journey begins with a logical synthesis that provides a testable structural hypothesis. Mass spectrometry confirms the molecular weight, and IR spectroscopy identifies the key functional groups. The core of the elucidation lies in a comprehensive NMR analysis—¹H and ¹³C NMR map the molecular skeleton, while 2D experiments like HMBC provide the definitive proof of connectivity between the dimethoxyphenyl and pyrazole rings. For absolute confirmation, particularly in regulatory or advanced materials science contexts, X-ray crystallography provides the final, incontrovertible evidence. By following this self-validating workflow, researchers can have the utmost confidence in their molecular structure, ensuring the integrity of all subsequent scientific endeavors.

References

-

Material Science Research India. (2020). Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. [Link]

-

Sung, J. (2024). (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. IUCrData, 9(Pt 9), x240866. [Link]

-

Kariuki, B. M., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. -ORCA - Cardiff University. [Link]

-

Andrade, B., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

TCHOUMBOUGNANG, G. R., et al. (2023). In Vitro Macrofilaricidal and Microfilaricidal Activities against Onchocerca ochengi, Cytotoxicity and Acute Toxicity of Seventeen Thiazolidinone Derivatives. Scientific Research Publishing. [Link]

-

IUCr. (2024). (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. [Link]

-

SpectraBase. 1H-pyrazole-1-propanenitrile, 5-amino-3-(2,4-dimethoxyphenyl)-. [Link]

-

Wang, Y., et al. (2007). Structure Elucidation of a Pyrazolo[6][7]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1094-1101. [Link]

-

ResearchGate. (2020). IR spectral data of Pyrazoline derivatives (1-6). [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. [Link]

-

Al-Azmi, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(23), 7132. [Link]

-

PubChem. 3-(2,4-Dihydroxyphenyl)-4-(4-methoxyphenyl)-5-methyl-1H-pyrazole. [Link]

-

Almalki, A. S., et al. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

ResearchGate. (2007). Structure Elucidation of a Pyrazolo[6][7]pyran Derivative by NMR Spectroscopy. [Link]

-

Mihalache, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Pharmaceuticals, 17(11), 1461. [Link]

Sources

- 1. (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(2,4-Dimethoxyphenyl)-1H-pyrazole (CAS 150433-17-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-1H-pyrazole, identified by CAS number 150433-17-3, is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are a significant class of compounds in medicinal chemistry.[1][2] The pyrazole scaffold is a versatile pharmacophore found in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[2][3][4] This guide provides a comprehensive overview of the known physical and chemical properties, potential biological significance, and a representative synthetic and analytical workflow for 3-(2,4-Dimethoxyphenyl)-1H-pyrazole.

Physicochemical Properties

Table 1: Physicochemical Properties of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole

| Property | Value | Source |

| CAS Number | 150433-17-3 | [5] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [5] |

| Molecular Weight | 204.23 g/mol | [5] |

| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |

| Melting Point | Predicted to be in the range of 100-200 °C | Based on related pyrazole derivatives[6][7] |

| Boiling Point | > 300 °C (Predicted) | General knowledge of similar compounds |

| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | General knowledge of similar compounds |

| pKa | The pyrazole ring has a pKb of approximately 11.5, indicating weak basicity.[2] | [2] |

Structural Information:

The molecular structure of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole consists of a pyrazole ring substituted at the 3-position with a 2,4-dimethoxyphenyl group.

DOT Diagram: Molecular Structure of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole

Caption: 2D structure of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole.

Biological Significance and Therapeutic Potential

While specific biological activity for 3-(2,4-Dimethoxyphenyl)-1H-pyrazole has not been extensively reported, the broader class of pyrazole derivatives is of significant interest to the pharmaceutical industry. The presence of the pyrazole core is associated with a wide array of pharmacological activities:

-

Antitumor Activity: Many pyrazole derivatives have been synthesized and evaluated for their anticancer properties.[1] They can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.

-

Anti-inflammatory and Analgesic Effects: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.[3]

-

Antimicrobial and Antifungal Activity: Certain pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains, making them promising candidates for the development of new anti-infective agents.[1]

-

Antioxidant Properties: Some pyrazole-containing compounds have been shown to possess significant antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[6]

The 2,4-dimethoxyphenyl substituent in the target molecule may further modulate its biological activity and pharmacokinetic properties. The methoxy groups can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Experimental Workflow: Synthesis and Characterization

A common and effective method for the synthesis of 3-aryl-1H-pyrazoles is the reaction of a chalcone with hydrazine hydrate. The following is a representative protocol that could be adapted for the synthesis of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole.

DOT Diagram: Synthetic Workflow

Caption: General workflow for the synthesis and characterization of 3-aryl-1H-pyrazoles.

Step-by-Step Methodology:

-

Chalcone Synthesis: The precursor, 2',4'-dimethoxychalcone, can be synthesized via a Claisen-Schmidt condensation between 2,4-dimethoxyacetophenone and benzaldehyde in the presence of a base like sodium hydroxide in an alcoholic solvent.

-

Cyclocondensation Reaction:

-

To a solution of 2',4'-dimethoxychalcone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A solid precipitate of the crude pyrazole derivative may form, which can be collected by filtration.

-

Alternatively, the product can be extracted from the aqueous mixture using an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(2,4-Dimethoxyphenyl)-1H-pyrazole.

-

-

Characterization:

-

The structure of the synthesized compound is confirmed by standard spectroscopic techniques:

-

¹H and ¹³C NMR: To confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

-

Conclusion

3-(2,4-Dimethoxyphenyl)-1H-pyrazole (CAS 150433-17-3) is a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While specific experimental data on its physical and chemical properties are limited, its structural features suggest potential for a range of biological activities, aligning with the known therapeutic profiles of other pyrazole derivatives. The synthetic route via chalcone cyclocondensation is a well-established and efficient method for accessing this and related compounds. Further research into the specific biological properties of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole is warranted to explore its full therapeutic potential.

References

-

Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. (n.d.). ResearchGate. Retrieved December 22, 2025, from [Link]

-

(E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. (2022). National Center for Biotechnology Information. Retrieved December 22, 2025, from [Link]

-

3-(2,4-Dihydroxyphenyl)-4-(4-methoxyphenyl)-5-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved December 22, 2025, from [Link]

-

Current status of pyrazole and its biological activities. (2018). National Center for Biotechnology Information. Retrieved December 22, 2025, from [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). National Center for Biotechnology Information. Retrieved December 22, 2025, from [Link]

-

Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (2021). PubMed. Retrieved December 22, 2025, from [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2018). National Center for Biotechnology Information. Retrieved December 22, 2025, from [Link]

-

Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (n.d.). ResearchGate. Retrieved December 22, 2025, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved December 22, 2025, from [Link]

-

3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved December 22, 2025, from [Link]

-

Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). -ORCA - Cardiff University. Retrieved December 22, 2025, from [Link]

-

Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. (2021). Journal of Chemical Letters. Retrieved December 22, 2025, from [Link]

-

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2018). MDPI. Retrieved December 22, 2025, from [Link]

-

Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. (2020). Material Science Research India. Retrieved December 22, 2025, from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved December 22, 2025, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]

Spectroscopic Data of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-(2,4-Dimethoxyphenyl)-1H-pyrazole. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active agents.[1] A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural features that give rise to the observed spectral patterns. The methodologies for acquiring this data are also detailed to provide a self-validating framework for researchers.

Molecular Structure and Key Features

The structure of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole, with the chemical formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol , is characterized by a central five-membered pyrazole ring attached to a 2,4-dimethoxyphenyl substituent.[2] The numbering of the atoms, crucial for the assignment of NMR signals, is depicted in the diagram below.

Caption: Summary of Spectroscopic Data for 3-(2,4-Dimethoxyphenyl)-1H-pyrazole.

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-consistent characterization of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole. The combination of NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its structure. The provided experimental protocols and interpretation of the spectral data offer a valuable resource for researchers working with this compound and its derivatives, ensuring scientific integrity and facilitating further research in the field of medicinal chemistry.

References

- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W

- Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemistry Letters. (2021).

- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. (2021).

- Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives. Arabian Journal of Chemistry. (2011).

- 3-(2,4-Dimethoxyphenyl)-1H-pyrazole. Vibrant Pharma Inc.

- SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIV

- Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration.

- 1-Fenil-1H-pirazolo darinių sintezė ir optinių savybių tyrimai. KTU ePubl.

- (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. Acta Crystallographica Section E. (2022).

- Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. African Journal of Online. (2021).

- 1H and 13C NMR study of perdeuterated pyrazoles.

- Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra.

- ChemInform Abstract: One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles.

- No.1|89-100|Nov-Jan|2024 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. Heterocyclic Letters. (2024).

- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. (2020).

- Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. University of Johannesburg. (2012).

- New synthesis of 3-methoxy-4-substituted pyrazole deriv

Sources

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and metabolic stability have established it as a "privileged scaffold," integral to the design of numerous therapeutic agents.[3] A significant number of drugs approved by the FDA incorporate the pyrazole motif, highlighting its therapeutic relevance in treating a wide array of diseases, from cancers and inflammatory conditions to infectious diseases.[1][4][5] This guide provides an in-depth, technically-grounded framework for researchers and drug development professionals on the systematic screening of novel pyrazole compounds for their biological activities. It moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound evaluation process.

Foundational Screening: A Multi-Pronged Approach to Unveiling Therapeutic Potential

The initial assessment of novel pyrazole derivatives necessitates a tiered screening cascade designed to efficiently identify promising candidates for further development. This process typically begins with broad-spectrum in vitro assays to assess general cytotoxicity, followed by more specific assays targeting key areas of pharmacological interest, such as antimicrobial, anticancer, and anti-inflammatory activities.[6][7][8]

Workflow for Initial Biological Activity Screening

Caption: The core principle of the MTT cell viability assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyrazole compounds against a panel of human cancer cell lines.

Materials:

-

Novel pyrazole compounds dissolved in dimethyl sulfoxide (DMSO).

-

Human cancer cell lines (e.g., HepG2, MCF-7, A549) and a normal cell line (e.g., HSF). [9]* Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in PBS). [10]* Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplates.

-

Multi-well spectrophotometer (ELISA reader). Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 2 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). [11]3. Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well. 5. Formazan Formation: Incubate the plates for an additional 4 hours under the same conditions to allow for the formation of formazan crystals. 6. Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. [12]The plate may be left overnight in the incubator to ensure complete solubilization. 7. Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570-590 nm using a microplate reader. [10] Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve. Lower IC50 values indicate higher potency. [13]

Compound Cancer Cell Line IC50 (µM) Reference Drug (IC50, µM) Pyrazole Derivative 1 HepG-2 12.22 Doxorubicin (11.21) [6] Pyrazole Derivative 2 HCT-116 14.16 Doxorubicin (12.46) [6] Pyrazole Derivative 3 MCF-7 14.64 Doxorubicin (13.45) [6] Pyrazole-Indole Hybrid 7a HepG2 6.1 ± 1.9 Doxorubicin (24.7 ± 3.2) [11] | Pyrazole-Indole Hybrid 7b | HepG2 | 7.9 ± 1.9 | Doxorubicin (24.7 ± 3.2) [11]|

Table 1: Example of in vitro cytotoxicity data for novel pyrazole compounds against various cancer cell lines.

Part 2: Antimicrobial Activity Screening

Pyrazoles have demonstrated a wide spectrum of antimicrobial activities, making this a critical area for screening. [1][4][6]The agar well diffusion method is a standard preliminary technique to qualitatively assess the antimicrobial potential of new compounds. [14][15]

Detailed Protocol: Agar Well Diffusion Assay

Objective: To qualitatively assess the antibacterial and antifungal activity of novel pyrazole compounds.

Materials:

-

Test pyrazole compounds dissolved in DMSO.

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs. [14]* Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). [14][16]* Sterile Mueller-Hinton agar (for bacteria) or Potato Dextrose agar (for fungi) plates. [14]* Sterile cork borer (6 mm diameter). [14]* Incubator.

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard. [14]2. Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared inoculum. [17]3. Well Creation: Aseptically create wells in the agar using a sterile cork borer. [18]4. Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) into the wells. [18]Include wells for a positive control (standard antibiotic/antifungal) and a negative control (DMSO).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. [17]6. Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity. [18] Compounds showing significant zones of inhibition should be further evaluated to determine their Minimum Inhibitory Concentration (MIC) using methods like serial dilution. [19]

Part 3: Anti-inflammatory Activity Screening

Many clinically successful pyrazole derivatives, such as celecoxib, function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. [20][21][22]Therefore, screening for COX inhibition is a logical step in evaluating the therapeutic potential of novel pyrazoles.

Mechanism of COX Inhibition

Caption: Inhibition of prostaglandin synthesis by pyrazole compounds.

Detailed Protocol: In Vitro COX Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory activity and selectivity of novel pyrazole compounds against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (human or ovine).

-

COX Assay Buffer.

-

Arachidonic Acid (substrate).

-

COX Probe.

-

Test pyrazole compounds and standard inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2). [23]* 96-well microplate suitable for fluorescence measurements.

-

Fluorometric microplate reader.

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions (e.g., Abcam ab204698, Sigma-Aldrich MAK176). [24][25]Reconstitute enzymes, substrate, and probe as specified.

-

Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare dilutions in COX Assay Buffer.

-

Assay Setup: To designated wells of the 96-well plate, add the COX Assay Buffer, the test compound (or standard inhibitor/vehicle control), and the respective COX enzyme (COX-1 or COX-2).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes. [26]5. Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for a specified period. The rate of increase in fluorescence is proportional to the COX activity.

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme control (no inhibitor). Determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2, which is often a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition. [27]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Pyrazole Derivative X | 4.5 | 0.02 | 225 [21] |

| Celecoxib (Reference) | >10 | 0.04 | >250 |

| Thangarasu et al. (132b) | - | 0.0035 | - [6]|

Table 2: Example of COX inhibition data for a novel pyrazole compound.

Conclusion and Future Directions

The systematic screening of novel pyrazole compounds through a well-defined cascade of in vitro assays is paramount for the efficient identification of promising therapeutic leads. This guide outlines a robust framework for assessing cytotoxicity, antimicrobial, anticancer, and anti-inflammatory activities, providing detailed, field-proven protocols. The causality behind each step is emphasized to ensure scientific integrity and the generation of reliable, reproducible data. Compounds that demonstrate potent and selective activity in these primary and secondary screens, such as those with low micromolar IC50 values in cancer cell lines or high selectivity for COX-2, become prime candidates for more advanced mechanistic studies, including cell cycle analysis, apoptosis induction, and in vivo efficacy models. [32][33]The continued exploration of the vast chemical space offered by the pyrazole scaffold, guided by rigorous biological evaluation, promises to yield the next generation of innovative medicines. [2]

References

-

Al-Ostoot, F.H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Sanna, F., et al. (2020). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. Available at: [Link]

-

Boruah, B., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

-

Al-Karmalawy, A.A., et al. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. ResearchGate. Available at: [Link]

-

Pontiki, E., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Available at: [Link]

-

Wang, Z-Y., et al. (2022). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. Available at: [Link]

-

Al-Soud, Y.A., et al. (2021). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. Available at: [Link]

-

Abbas, M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Research in Medical and Biological Sciences. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

Lab Reporter. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

-

Arshad, M.F., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. Available at: [Link]

-

Kumar, R., & Singh, P. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Youssef, A.M., et al. (2025). Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

Alam, M., et al. (n.d.). A Review on Pyrazole chemical entity and Biological Activity. Semantic Scholar. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

Kumar, Dr. A. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Farghaly, T.A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

-

Tuttolomondo, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available at: [Link]

-

Kalluraya, B., et al. (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available at: [Link]

-

Farghaly, T.A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

-

Acharya, S., & Acharya, S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available at: [Link]

-

Farghaly, T.A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. Available at: [Link]

-

Holder, I.A., & Neely, A.N. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link]

-

Ceylan, S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. Available at: [Link]

-

SRR Publications. (2021). Pyrazoles as anticancer agents: Recent advances. Available at: [Link]

-

ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

Al-Azzawi, A.M., et al. (2025). Antibacterial Activity Estimation of New Pyrazole Compounds. Research Square. Available at: [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]

-

Maniscalco, N., et al. (2020). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. Available at: [Link]

-

ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. Available at: [Link]

-

Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Inflammation. Available at: [Link]

-

Springer Nature Experiments. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jchr.org [jchr.org]

- 8. [PDF] A Review on Pyrazole chemical entity and Biological Activity | Semantic Scholar [semanticscholar.org]

- 9. pjps.pk [pjps.pk]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hereditybio.in [hereditybio.in]

- 18. botanyjournals.com [botanyjournals.com]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benthamscience.com [benthamscience.com]

- 24. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Core: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate biological activity have cemented its role in a multitude of blockbuster drugs, from anti-inflammatory agents to treatments for erectile dysfunction and cancer.[3][4] This guide provides an in-depth exploration of the pyrazole core for researchers, scientists, and drug development professionals. We will dissect foundational and modern synthetic strategies, explain the mechanistic rationale behind these protocols, and illuminate the pyrazole's function through the lens of market-leading pharmaceuticals. This document moves beyond a simple recitation of methods to offer a cohesive understanding of why specific synthetic choices are made and how the pyrazole scaffold exerts its potent therapeutic effects.

Chapter 1: The Enduring Significance of the Pyrazole Scaffold

First synthesized by Ludwig Knorr in 1883, the pyrazole ring has become a cornerstone of heterocyclic chemistry. Its importance in drug discovery stems from a unique combination of physicochemical properties. The pyrazole fragment can act as a bioisostere for other aromatic systems like benzene, often improving potency and key properties such as aqueous solubility. The two nitrogen atoms provide sites for hydrogen bonding, crucial for molecular recognition at enzyme active sites, while the overall aromaticity of the ring contributes to its stability.

This scaffold is a key component in a wide array of biologically active compounds, demonstrating anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][5] The clinical success of drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) has significantly highlighted the importance of this heterocycle, spurring continuous innovation in its synthesis and functionalization.[3][5]

Chapter 2: Foundational Synthetic Strategies: Building the Core

The construction of the pyrazole ring is typically achieved through cyclocondensation reactions. The choice of method is dictated by the desired substitution pattern, availability of starting materials, and required regioselectivity.

The Knorr Pyrazole Synthesis: A Timeless Classic

The most fundamental route to pyrazoles is the Knorr synthesis, involving the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][9]

Causality Behind the Knorr Synthesis: The reaction's reliability and the ready availability of diverse 1,3-dicarbonyls and hydrazines make it a workhorse in heterocyclic synthesis.[9][10] However, a critical consideration is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used, two different regioisomeric pyrazoles can be formed, as the initial condensation can occur at either carbonyl group.[11][12] The reaction conditions, including pH and solvent, can influence the isomeric ratio, but separating the products often poses a significant challenge.[10][12]

Diagram: Generalized Mechanism of the Knorr Pyrazole Synthesis

Caption: General workflow for C-H functionalization.

Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. [13]This strategy has been successfully applied to pyrazole synthesis, offering remarkable efficiency and molecular diversity. [14]These reactions can combine elements of condensation and cycloaddition chemistry into a single, highly convergent transformation. [13] Causality Behind MCRs: The primary driver for using MCRs is efficiency. They reduce the number of synthetic steps, minimize purification, and save time and resources. [13][14]This makes them exceptionally well-suited for generating large libraries of compounds for high-throughput screening in the early phases of drug discovery.

Chapter 4: The Pyrazole in Action: Mechanistic Case Studies

The therapeutic success of pyrazole-based drugs is best understood by examining how the pyrazole core contributes to their mechanism of action.

Case Study: Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. [15]This selectivity is key to its improved gastrointestinal safety profile compared to non-selective NSAIDs. [16] Mechanism of COX-2 Selectivity: The selective inhibition of COX-2 by Celecoxib is a direct result of its molecular structure. [17]The diaryl-substituted pyrazole core positions a critical benzenesulfonamide side chain. [17]This polar sulfonamide group binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme, an interaction that is sterically hindered in the narrower active site of the COX-1 isoform. [16][18]The pyrazole ring itself serves as the central scaffold, correctly orienting the two aryl groups for optimal binding within the enzyme's active channel.

Diagram: Celecoxib's COX-2 Inhibition Pathway

Caption: Celecoxib selectively blocks the COX-2 enzyme.

Case Study: Sildenafil (Viagra®)

Sildenafil treats erectile dysfunction by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis. [19][20] Mechanism of PDE5 Inhibition: During sexual stimulation, nitric oxide (NO) release triggers the production of cyclic guanosine monophosphate (cGMP), which causes smooth muscle relaxation and vasodilation, leading to an erection. [21]PDE5 is the enzyme responsible for breaking down cGMP. [19]Sildenafil's molecular structure, which includes a fused pyrazolopyrimidinone core, mimics that of cGMP. [22]This allows it to act as a competitive inhibitor, binding to the active site of PDE5 and preventing the degradation of cGMP. [19][21]The resulting accumulation of cGMP potentiates the vasodilatory effect, facilitating a sustained erection. [21]The pyrazole portion of the fused ring system is integral to the shape and electronic distribution of the molecule, enabling its high-affinity binding to the PDE5 enzyme.

Chapter 5: A Practical Guide to Pyrazole Synthesis

To bridge theory and practice, this section provides a representative, self-validating protocol for the synthesis of a 1,3,5-trisubstituted pyrazole, a common structural motif. This protocol is based on the well-established condensation of a chalcone arylhydrazone. [23]

Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole

Objective: To synthesize 1,3,5-triphenyl-1H-pyrazole via oxidative cyclization of a chalcone phenylhydrazone using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Materials:

-

Chalcone (Benzalacetophenone)

-

Phenylhydrazine

-

Methanol

-

Concentrated Sulfuric Acid (catalytic amount)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates, and rotary evaporator.

Step-by-Step Methodology:

Part A: Synthesis of Chalcone Phenylhydrazone (Intermediate)

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve chalcone (1.0 eq) in methanol.

-

Hydrazine Addition: To the stirred solution, add phenylhydrazine (1.0 eq) followed by a catalytic amount (2-3 drops) of concentrated sulfuric acid.

-

Reaction: Heat the mixture to 50–60 °C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chalcone is consumed.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid phenylhydrazone product will precipitate. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum. The product can be used in the next step without further purification.

Part B: Oxidative Cyclization to 1,3,5-Triphenyl-1H-pyrazole

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the chalcone phenylhydrazone (1.0 eq) from Part A in dichloromethane (DCM).

-

Oxidant Addition: To this solution, add DDQ (2.0 eq) portion-wise at room temperature over 5 minutes. The solution will typically darken.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the formation of the pyrazole product by TLC.

-

Workup: Once the reaction is complete, filter the mixture to remove the precipitated hydroquinone byproduct (DDQH₂). Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 1,3,5-triphenyl-1H-pyrazole as a white solid.

Self-Validating System:

-

TLC Monitoring: At each stage, TLC analysis provides a clear validation of reaction progress, showing the consumption of starting material and the appearance of the product spot with a distinct Rf value.

-

Characterization: The final product's identity and purity must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with literature values.

Chapter 6: Future Directions

The field of pyrazole synthesis continues to evolve, driven by the principles of green chemistry and the need for ever-more sophisticated molecular architectures. [11]Future research will likely focus on:

-

Flow Chemistry: The use of continuous flow reactors to improve safety, scalability, and control over reaction parameters in pyrazole synthesis. [12]* Photocatalysis: Light-mediated reactions offer mild and environmentally friendly alternatives for constructing and functionalizing the pyrazole ring. [24]* Computational Chemistry: In silico modeling will play an increasingly important role in predicting regioselectivity and designing novel pyrazole-based inhibitors with enhanced potency and specificity.

The pyrazole scaffold, with its rich history and diverse reactivity, is poised to remain a central element in the ongoing quest for new and effective therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 473-539. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Retrieved from [Link]

-

ResearchGate. (2015, September 1). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). Retrieved from [Link]

-

Royal Society of Chemistry. (2020, July 20). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(31), 5965-5979. Retrieved from [Link]

-

ACS Publications. (2021, December 14). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry, 87(1), 600-612. Retrieved from [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2022. Retrieved from [Link]

-

PubMed Central. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

-

News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Celecoxib. In StatPearls. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]

-

ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

-

ACS Publications. (n.d.). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 68(19), 7316-7321. Retrieved from [Link]

-

ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. Molecules, 24(21), 3843. Retrieved from [Link]

-

Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

-

PubMed. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals (Basel), 15(12), 1530. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Retrieved from [Link]

-

ACS Publications. (n.d.). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry, 80(10), 5174-5181. Retrieved from [Link]

-

Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 798488. Retrieved from [Link]

-

NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 1486-1531. Retrieved from [Link]

-

Consensus. (2024, July 2). Modern Approaches to the Synthesis of Pyrazoles (A Review). Retrieved from [Link]

-

SciSpace. (2023). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. International Journal of Chemical and Pharmaceutical Sciences, 9(1), 44-47. Retrieved from [Link]

-

AKM EN. (n.d.). A new method for the synthesis of pyrazoles and pyrazolines has been developed. Retrieved from [Link]

-

Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]

-

SciSpace. (n.d.). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Retrieved from [Link]

-

Semantic Scholar. (2024, July 2). Modern Approaches to the Synthesis of Pyrazoles (A Review). Retrieved from [Link]

-

PubMed Central. (n.d.). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceutics, 14(10), 2038. Retrieved from [Link]

-

RSC Publishing. (2025, March 25). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Retrieved from [Link]

-

NIH. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Retrieved from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. news-medical.net [news-medical.net]

- 17. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Celecoxib - Wikipedia [en.wikipedia.org]

- 19. Sildenafil - Wikipedia [en.wikipedia.org]

- 20. scispace.com [scispace.com]

- 21. benchchem.com [benchchem.com]

- 22. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Pyrazole synthesis [organic-chemistry.org]

3-(2,4-Dimethoxyphenyl)-1H-pyrazole molecular formula and weight

An In-Depth Technical Guide to 3-(2,4-Dimethoxyphenyl)-1H-pyrazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, characterization, and potential therapeutic applications, grounding all claims in authoritative scientific literature.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active molecules.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a stable and versatile scaffold for chemical modification, enabling precise tuning of steric, electronic, and pharmacokinetic properties. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects.[3][4][5][6]

The subject of this guide, 3-(2,4-Dimethoxyphenyl)-1H-pyrazole, incorporates a dimethoxy-substituted phenyl ring. The methoxy groups (-OCH₃) are critical pharmacophoric features known to influence a molecule's biological activity by acting as hydrogen bond acceptors and modulating lipophilicity. Their specific placement at the 2- and 4-positions can significantly impact receptor binding affinity and metabolic stability, making this particular analog a compelling candidate for further investigation in drug discovery programs.[1][4]

Physicochemical and Structural Properties

The foundational step in evaluating any compound for research and development is to establish its core physicochemical properties. These data are crucial for dosage calculations, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [7] |

| Molecular Weight | 204.23 g/mol | [7] |

| CAS Number | 150433-17-3 | [7] |

| Purity | ≥97% (Typical) | [7] |

| Appearance | White to off-white powder (Typical) | |

| Storage Conditions | Room temperature, sealed in a dry environment | [7] |

Synthesis and Mechanistic Rationale

The most established and versatile method for synthesizing 3-aryl-1H-pyrazoles is through the cyclization of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative. This approach is highly efficient and allows for modular assembly of diverse pyrazole analogs.

Experimental Protocol: Two-Step Synthesis

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The synthesis begins with the base-catalyzed condensation of 2',4'-dimethoxyacetophenone with a suitable formylating agent, such as ethyl formate, to generate the intermediate chalcone.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',4'-dimethoxyacetophenone (1.0 eq) in anhydrous ethanol.

-

Reaction Initiation: Cool the solution in an ice bath to 0-5 °C. Add a solution of sodium hydroxide (2.5 eq) in ethanol dropwise to the stirred mixture.

-

Aldehyde Addition: Slowly add ethyl formate (1.1 eq) to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl formate. The subsequent dehydration reaction is thermodynamically driven, forming the stable conjugated system of the chalcone.

-

-

Workup and Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl until the pH is neutral. The precipitated solid (the chalcone intermediate) is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Pyrazole Ring Formation via Cyclization

The purified chalcone is then reacted with hydrazine hydrate to form the final pyrazole ring.

-

Reagent Preparation: Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid or ethanol in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate (NH₂NH₂·H₂O, 1.2 eq) to the solution.

-

Cyclization Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

Causality: The nucleophilic nitrogen of hydrazine attacks the β-carbon of the chalcone's α,β-unsaturated system (Michael addition). This is followed by an intramolecular cyclization as the other nitrogen atom attacks the carbonyl carbon. The final step is the elimination of a water molecule, leading to the formation of the stable aromatic pyrazole ring.

-

-

Isolation and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed thoroughly with water to remove any acid, and dried. The crude product can be purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to yield pure 3-(2,4-Dimethoxyphenyl)-1H-pyrazole.

Synthesis Workflow Diagram

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion

3-(2,4-Dimethoxyphenyl)-1H-pyrazole is a molecule with significant potential, built upon the robust and pharmacologically validated pyrazole scaffold. Its synthesis is achievable through well-established chemical transformations, and its structure can be unequivocally confirmed with standard analytical techniques. The presence of the 2,4-dimethoxyphenyl moiety suggests promising biological activities, particularly in the fields of oncology and inflammation. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their discovery and development pipelines.

References

-

PubChem Compound Summary for CID 764764, 3-(2,4-Dihydroxyphenyl)-4-(4-methoxyphenyl)-5-methyl-1H-pyrazole. National Center for Biotechnology Information.[Link]

-

Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University ORCA.[Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information.[Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.[Link]

-

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.[Link]

-

Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. Material Science Research India.[Link]

-

4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Taylor & Francis Online.[Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Center for Biotechnology Information.[Link]

-

Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents. ResearchGate.[Link]

-

PubChem Compound Summary for CID 137735, 3,4-dimethyl-1H-pyrazole. National Center for Biotechnology Information.[Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. National Center for Biotechnology Information.[Link]

-

Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. African Journals Online.[Link]